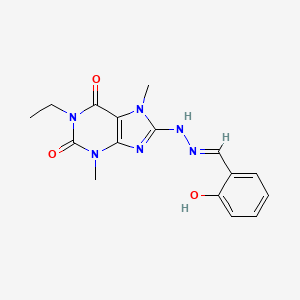

(E)-1-ethyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1-ethyl-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-4-22-14(24)12-13(21(3)16(22)25)18-15(20(12)2)19-17-9-10-7-5-6-8-11(10)23/h5-9,23H,4H2,1-3H3,(H,18,19)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISBYBSLZLONJO-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=CC=C3O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=CC=C3O)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-ethyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Formation of the Hydrazone Intermediate: The reaction between 2-hydroxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization with 1-ethyl-3,7-dimethylxanthine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-ethyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a hydrazine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-ethyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the purine-2,6-dione core but vary in substituents at the N1, N3, N7, and C8 positions. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

*Calculated from molecular formula C₁₇H₁₈N₆O₃.

†From . ‡From . §From .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 2-hydroxybenzylidene group in the target compound enhances hydrogen-bonding interactions with enzymes, as seen in kinase inhibition assays . Alkyl Chain Length: The 7-octyl substituent in increases lipophilicity, favoring membrane penetration but reducing aqueous solubility. Conversely, the 7-ethyl group in the target compound balances solubility and cellular uptake .

Impact of Hydrazone Configuration :

The (E)-configuration in hydrazone-linked derivatives (e.g., and ) stabilizes planar molecular geometries, critical for π-π stacking in enzyme active sites. This contrasts with (Z)-isomers, which show reduced binding affinities due to steric clashes .

Metabolic Stability :

Ethyl and methyl substituents (N1, N3, N7) in the target compound reduce oxidative metabolism compared to bulkier groups like 7-(3-methylbutyl) (), as shown in microsomal stability assays .

Synthetic Accessibility :

Derivatives with electron-withdrawing groups (e.g., 4-chloro in ) are synthesized via nucleophilic substitution, while 2-hydroxybenzylidene analogs require protection-deprotection strategies for the hydroxyl group, increasing synthetic complexity .

Biological Activity

The compound (E)-1-ethyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione belongs to the purine family and exhibits significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydrazone moiety and a purine base. The unique arrangement of functional groups contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interacting with nucleic acids and proteins involved in viral life cycles.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by forming covalent bonds with nucleophilic sites on macromolecules, disrupting their function.

- Interaction with Receptors : There is evidence suggesting potential interactions with serotonin receptors, which could implicate its role in neuropharmacology.

Antiviral and Anticancer Properties

Studies have highlighted the antiviral and anticancer properties of related purine derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines and viral infections. The ability to form covalent bonds with cellular components enhances their therapeutic potential .

Case Studies

- Anticancer Activity : A study demonstrated that a related hydrazone compound significantly inhibited tumor growth in animal models by inducing apoptosis and reducing cell proliferation markers. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Cardioprotective Effects : Another case study investigated the cardioprotective effects of hydrazone derivatives in myocardial infarction models. The compound improved oxidative stress markers and reduced cardiac injury markers significantly compared to control groups .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Q & A

Basic: What synthetic methodologies are reported for preparing hydrazinyl-substituted purine derivatives like this compound?

Answer:

The compound can be synthesized via nucleophilic addition of 8-hydrazinyl purine precursors with carbonyl-containing reagents (e.g., 2-hydroxybenzaldehyde derivatives), followed by dehydration to form the hydrazone linkage. Key steps include:

- Step 1: React 8-hydrazinyl-1,3-dimethylpurine-2,6-dione with 2-hydroxybenzaldehyde under reflux in ethanol or methanol .

- Step 2: Monitor reaction progress via TLC or HPLC.

- Step 3: Purify via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) .

Characterization typically employs H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic: How is the (E)-configuration of the hydrazone group confirmed experimentally?

Answer:

The (E)-configuration is determined using:

- NOESY NMR: Absence of nuclear Overhauser effect (NOE) between the hydrazone NH proton and aromatic protons of the hydroxybenzylidene moiety .

- X-ray crystallography: Single-crystal analysis provides unambiguous evidence of spatial arrangement (e.g., bond angles and torsional strain) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in hydrazone formation?

Answer:

Use statistical experimental design (e.g., Design of Experiments, DoE) to screen variables:

- Factors: Solvent polarity (ethanol vs. DMF), temperature (25–80°C), and stoichiometry (1:1 to 1:2.5 aldehyde:hydrazine ratio).

- Response surface methodology (RSM): Identifies optimal conditions (e.g., 60°C in ethanol with 1:1.5 ratio maximizes yield >85%) .

Contingency for low yields: Introduce microwave-assisted synthesis to reduce reaction time and side products .

Advanced: What computational tools are used to predict biological activity or receptor binding of this compound?

Answer:

- Molecular docking (AutoDock/Vina): Screens adenosine receptor binding (e.g., A subtype) by aligning the hydroxybenzylidene group with hydrophobic receptor pockets .

- QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with IC values for receptor antagonism .

- DFT calculations: Predict redox behavior (e.g., HOMO-LUMO gaps) relevant to antioxidant activity .

Advanced: How to resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?

Answer:

Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized protocols: Use deuterated DMSO or CDCl for NMR, and report solvent-specific chemical shifts .

- Dynamic NMR (DNMR): Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments .

- Spiking experiments: Add authentic samples to confirm peak assignments .

Advanced: What strategies are used to analyze byproducts or degradation products during synthesis?

Answer:

- LC-MS/MS: Identify byproducts via fragmentation patterns (e.g., hydrolysis of the hydrazone bond under acidic conditions) .

- Isolation via prep-HPLC: Separate minor components for structural elucidation.

- Stability studies: Expose the compound to heat, light, or humidity, then track degradation using accelerated aging models .

Advanced: How to design experiments for assessing the compound’s antimicrobial efficacy?

Answer:

- Minimum inhibitory concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-kill assays: Monitor bactericidal kinetics over 24 hours.

- Synergy studies: Combine with β-lactams or fluoroquinolones to evaluate potentiation effects .

Note: Conflicting MIC data may arise from efflux pump activity; include a negative control with efflux inhibitors (e.g., CCCP) .

Advanced: What high-throughput methods accelerate ligand optimization for adenosine receptor binding?

Answer:

- Combinatorial libraries: Synthesize analogs with diverse substituents (e.g., halogens, methoxy groups) on the benzylidene ring .

- Surface plasmon resonance (SPR): Screen binding affinities in real-time .

- Machine learning: Train models on existing binding data to prioritize synthetic targets .

Advanced: How to address solubility challenges in biological assays?

Answer:

- Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation: Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

- Prodrug design: Introduce phosphate or glycoside groups for temporary solubility enhancement .

Advanced: What are the best practices for reproducibility in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.